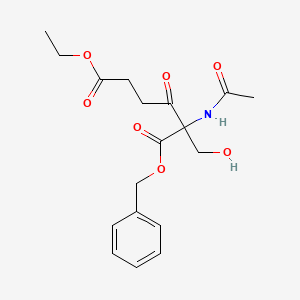
N-(5,6-dioxoquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dioxoquinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H8N2O3. It is known for its unique structure, which includes a quinoline ring system with two keto groups at positions 5 and 6, and an acetamide group at position 8.
Vorbereitungsmethoden
The synthesis of N-(5,6-dioxoquinolin-8-yl)acetamide typically involves the reaction of 8-aminoquinoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 8-aminoquinoline
Reagent: Acetic anhydride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
N-(5,6-dioxoquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxyquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dioxoquinolin-8-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(5,6-dioxoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
N-(5,6-dioxoquinolin-8-yl)acetamide can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
8-Hydroxyquinoline: Contains a hydroxyl group at position 8 instead of an acetamide group.
5,6-Dihydroxyquinoline: Contains hydroxyl groups at positions 5 and 6 instead of keto groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
7505-76-2 |
|---|---|
Molekularformel |
C11H8N2O3 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
N-(5,6-dioxoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H8N2O3/c1-6(14)13-8-5-9(15)11(16)7-3-2-4-12-10(7)8/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
XLSSECGDDKJEAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
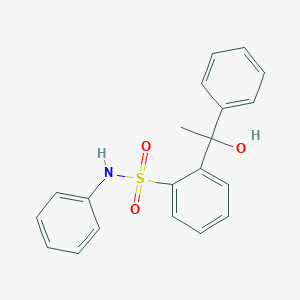
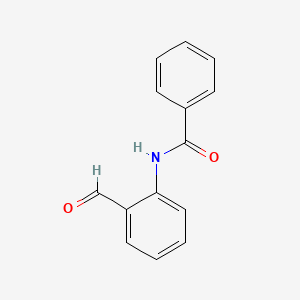
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
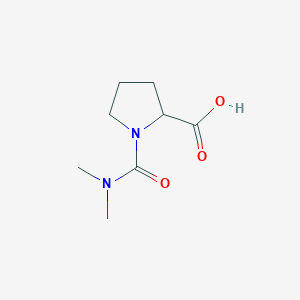

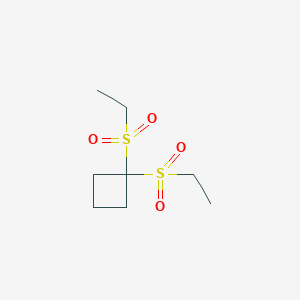

![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
